molecular formula C12H18N2O2 B13919675 Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester CAS No. 135942-00-6

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester

Cat. No.: B13919675
CAS No.: 135942-00-6
M. Wt: 222.28 g/mol
InChI Key: HHGQBJXUUOIDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a hydrazinecarboxylic acid moiety, a 2-methylpropyl group, and a phenylmethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester can be achieved through the esterification of hydrazinecarboxylic acid with 2-methylpropyl alcohol and phenylmethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active hydrazinecarboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester can be compared with other similar esters, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

CAS No.

135942-00-6

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

benzyl N-(2-methylpropylamino)carbamate

InChI

InChI=1S/C12H18N2O2/c1-10(2)8-13-14-12(15)16-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15)

InChI Key

HHGQBJXUUOIDKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.